Mertansine

Vue d'ensemble

Description

C'est un agent puissant ciblant les microtubules qui se lie au site de liaison de la vinblastine ou à proximité dans la région mitochondriale, induisant l'arrêt mitotique et la mort cellulaire par apoptose . La mertansine est principalement utilisée comme composant cytotoxique dans les conjugués anticorps-médicaments (ADC) pour la thérapie ciblée du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La mertansine est synthétisée à partir de son composé parent, la maytansine, par une série de réactions chimiques. L'étape clé implique la désacétylation de la maytansine pour produire de la N2'-désacétyl-N2'-(3-mercapto-1-oxopropyl)-maytansine . Ce processus nécessite généralement des conditions réactionnelles spécifiques, y compris l'utilisation de bases fortes et de températures contrôlées pour garantir la stabilité des composés intermédiaires.

Méthodes de production industrielle : La production industrielle de la this compound implique la synthèse à grande échelle de la maytansine, suivie de sa modification chimique pour produire de la this compound. Le processus exige des mesures strictes de contrôle qualité pour garantir la pureté et l'efficacité du produit final. La production est effectuée dans des installations spécialisées équipées de technologies avancées de synthèse chimique et de purification .

Analyse Des Réactions Chimiques

Types de réactions : La mertansine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés thiols correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiol.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués de la this compound.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agents ciblant les microtubules et leurs propriétés chimiques.

Biologie : Enquêté pour ses effets sur les processus cellulaires, en particulier l'arrêt mitotique et l'apoptose.

Médecine : Utilisé dans le développement des ADC pour la thérapie ciblée du cancer.

Industrie : Employé dans la production des ADC pour un usage clinique et à des fins de recherche.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'assemblage des microtubules. Elle se lie à la tubuline au site de liaison de la rhizoxine, empêchant la polymérisation de la tubuline en microtubules. Cette perturbation de la dynamique des microtubules conduit à l'arrêt mitotique et à la mort cellulaire subséquente par apoptose . La composante anticorps monoclonal des ADC dirige la this compound spécifiquement vers les cellules tumorales, améliorant son efficacité thérapeutique et réduisant la toxicité systémique .

Composés similaires :

Maytansine : Le composé parent de la this compound, également un puissant inhibiteur des microtubules.

Vinblastine : Un autre agent ciblant les microtubules avec un mécanisme d'action similaire.

Unicité de la this compound : L'unicité de la this compound réside dans son utilisation comme charge cytotoxique dans les ADC. La conjugaison de la this compound à des anticorps monoclonaux permet une administration ciblée aux cellules cancéreuses, réduisant les effets hors cible et améliorant les résultats thérapeutiques. Cette approche ciblée distingue la this compound des autres inhibiteurs des microtubules comme la vinblastine et le paclitaxel, qui sont utilisés comme médicaments libres .

Applications De Recherche Scientifique

Mertansine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying microtubule-targeting agents and their chemical properties.

Biology: Investigated for its effects on cellular processes, particularly mitotic arrest and apoptosis.

Medicine: Utilized in the development of ADCs for targeted cancer therapy.

Industry: Employed in the production of ADCs for clinical use and research purposes.

Mécanisme D'action

Mertansine exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death through apoptosis . The monoclonal antibody component of ADCs directs this compound specifically to tumor cells, enhancing its therapeutic efficacy and reducing systemic toxicity .

Comparaison Avec Des Composés Similaires

Maytansine: The parent compound of mertansine, also a potent microtubule inhibitor.

Vinblastine: Another microtubule-targeting agent with a similar mechanism of action.

Uniqueness of this compound: this compound’s uniqueness lies in its use as a cytotoxic payload in ADCs. The conjugation of this compound to monoclonal antibodies allows for targeted delivery to cancer cells, reducing off-target effects and enhancing therapeutic outcomes. This targeted approach distinguishes this compound from other microtubule inhibitors like vinblastine and paclitaxel, which are used as free drugs .

Activité Biologique

Mertansine, also known as DM1, is a potent cytotoxic agent derived from the natural product maytansine. It functions primarily as a microtubule inhibitor and is used in antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

This compound exerts its cytotoxic effects by binding to tubulin, thereby disrupting microtubule dynamics. This action leads to cell cycle arrest and apoptosis in rapidly dividing cells, which is particularly beneficial in treating various malignancies.

Inhibition of Enzyme Activities

Recent studies have demonstrated that this compound can inhibit several key enzymes involved in drug metabolism. For instance, it has been shown to suppress the expression and activity of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Key Findings:

- This compound inhibited mRNA levels of CYP1A2, CYP2B6, CYP3A4, among others, with IC50 values indicating significant potency at low concentrations (e.g., CYP2B6: 36.8 nM) .

- The compound competitively inhibited UGT1A3 and UGT1A4 with K_i values of 4.3 µM and 21.2 µM respectively .

Clinical Studies and Efficacy

This compound has been evaluated in several clinical trials as part of ADCs, such as lorvotuzumab this compound (IMGN901) and cantuzumab this compound.

Case Study: Lorvotuzumab this compound

- A Phase I trial involving 37 patients with relapsed multiple myeloma showed that 42.9% achieved stable disease or better, with a median duration of response of 15.5 months .

- The maximum tolerated dose was established at 112 mg/m², with a favorable safety profile characterized by low incidences of severe adverse events .

Case Study: Cantuzumab this compound

- Another Phase I study investigated cantuzumab this compound in patients with advanced solid tumors. The study found evidence of antitumor activity in three patients and identified a maximum tolerated dose of 115 mg/m²/week .

- Common side effects included transient elevations in hepatic transaminases but were generally manageable .

Pharmacokinetics

This compound demonstrates a long terminal half-life, approximately 40 hours, which allows for sustained therapeutic effects post-administration. Pharmacokinetic studies have revealed moderate variability without evidence of dose dependency .

Summary Table of Biological Activity

| Parameter | Result |

|---|---|

| Mechanism | Microtubule inhibition |

| CYP Inhibition (IC50) | CYP1A2: 93.7 nM; CYP2B6: 36.8 nM |

| UGT Inhibition (K_i) | UGT1A3: 4.3 µM; UGT1A4: 21.2 µM |

| Maximum Tolerated Dose (MTD) | Lorvotuzumab: 112 mg/m²; Cantuzumab: 115 mg/m² |

| Clinical Activity | Stable disease in 42.9% of multiple myeloma patients |

| Terminal Half-Life | ~40 hours |

Propriétés

Numéro CAS |

139504-50-0 |

|---|---|

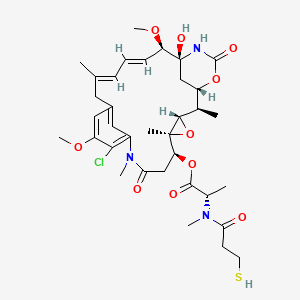

Formule moléculaire |

C35H48ClN3O10S |

Poids moléculaire |

738.3 g/mol |

Nom IUPAC |

[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |

InChI |

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |

Clé InChI |

ANZJBCHSOXCCRQ-HXMKWQNGSA-N |

SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |

Apparence |

White to off-white solid powder |

Pictogrammes |

Corrosive; Acute Toxic; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []

A: this compound binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these details can be easily found in chemical databases and literature.

ANone: The provided abstracts primarily focus on the biological activity and applications of this compound. They do not delve into detailed spectroscopic characterization.

A: this compound primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []

ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of this compound.

A: this compound is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect this compound to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []

A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab this compound, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []

A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of this compound-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []

A: The choice of linker significantly impacts the pharmacokinetic profile of this compound-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab this compound, resulting in improved pharmacokinetic behavior. []

A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following this compound-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]

A: this compound efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of this compound-containing ADCs against various cancer types.

A: Lorvotuzumab this compound has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab this compound in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []

A: Resistance to this compound-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.

ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing this compound, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.

A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted this compound delivery. [, , , , ] By linking this compound to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.

A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve this compound's therapeutic index. For example, cRGD peptide-decorated micellar this compound prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []

A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab this compound. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.

ANone: The provided abstracts do not discuss environmental impact or degradation pathways of this compound.

ANone: The abstracts do not provide specific details on this compound's dissolution rate or solubility in various media.

ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.

ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of this compound-containing ADCs to ensure their safety, efficacy, and consistency.

A: Yes, ADCs, including those with this compound, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []

A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like this compound. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.

ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of this compound-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of this compound.

ANone: The abstracts do not discuss aspects related to the recycling or waste management of this compound or its conjugates.

A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing this compound-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.

A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of this compound from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.

A: The development of this compound-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.